3-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]but-2-enamide
Description
Properties
IUPAC Name |
3-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]but-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-10(2)8-14(18)17-15-16-13(9-19-15)12-6-4-11(3)5-7-12/h4-9H,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZICAPGNHAUFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C=C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]but-2-enamide typically involves the reaction of 4-methylphenyl thiazole with 3-methylbut-2-enamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
3-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]but-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]but-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Comparisons
The compound shares a thiazol-2-ylamine scaffold with several analogs, but differences in substituents and side chains modulate physicochemical and pharmacological properties. Key analogs include:
Key Observations :
- Sulfonamide-containing analogs (e.g., 3e ) exhibit higher melting points (257–260°C), attributed to strong hydrogen bonding via sulfonyl and NH groups .
- Pyridine-substituted analogs (e.g., CBK267272) demonstrate improved drug-likeness, passing PAINS/REOS filters for lead optimization .
Pharmacological and Mechanistic Insights
- Anti-inflammatory Potential: Analogs with sulfonamide groups (e.g., 3e) show potent activity via COX-2 inhibition, while the target compound’s enamide group may modulate NF-κB or TNF-α pathways .
- Drug-Likeness : Unlike CBK267272, which complies with Lipinski’s rules, the target compound’s α,β-unsaturated carbonyl system risks PAINS liabilities (e.g., redox instability or off-target reactivity) .
- Anticancer Activity : Thiazole-indole hybrids (e.g., 3e ) exhibit IC50 values <10 µM against cancer cell lines, suggesting the target compound’s methylphenyl group could enhance cytotoxicity through hydrophobic interactions .
Biological Activity
3-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]but-2-enamide, a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazoles are known for their role in various pharmacological applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 252.36 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP | 3.5 |
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. A study by Saravanan et al. (2017) demonstrated that compounds similar to this compound inhibit prostate cancer cell proliferation through apoptosis induction and cell cycle arrest.
Mechanism of Action:
- Inhibition of USP7 : Thiazoles have been shown to inhibit the deubiquitinating enzyme USP7, which is crucial for the regulation of p53, a key tumor suppressor protein .
- PDE-4 Inhibition : Compounds within this class also inhibit phosphodiesterase 4 (PDE-4), leading to increased levels of cyclic AMP (cAMP), which can enhance apoptosis in cancer cells .
Antimicrobial Activity
Thiazole derivatives have also demonstrated antimicrobial properties. A study highlighted their effectiveness against various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria .
Case Study:
In vitro tests showed that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Antioxidant Activity
Grozav et al. (2017) reported that thiazole derivatives possess antioxidant properties due to their ability to scavenge free radicals. This activity is critical in preventing oxidative stress-related diseases.
Summary of Key Studies
- Saravanan et al. (2017) : Investigated the anticancer effects of thiazole derivatives on prostate cancer cells.
- Grozav et al. (2017) : Explored the antioxidant potential of various thiazole compounds.
- Balasubramanian et al. (2016) : Focused on the PDE-4 inhibitory activity of thiazole derivatives.
Q & A
Q. What gaps exist in understanding the compound’s off-target effects, and how can they be addressed?
- Methodological Answer : Perform kinome-wide profiling (e.g., KinomeScan) to identify off-target kinase interactions. Toxicity screening in zebrafish embryos (FET assay) or 3D organoids improves translational relevance. Single-cell RNA sequencing of treated tissues reveals transcriptomic outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
